Cas no 2034409-23-7 (N-(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl-2-methylbenzamide)

N-(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl-2-methylbenzamide Chemical and Physical Properties
Names and Identifiers
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- N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methylbenzamide
- N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-2-methylbenzamide
- N-(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl-2-methylbenzamide
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- Inchi: 1S/C19H21NO2/c1-14-7-3-6-10-17(14)18(21)20-13-19(22-2)11-15-8-4-5-9-16(15)12-19/h3-10H,11-13H2,1-2H3,(H,20,21)
- InChI Key: DSFYAHYFPRDYMW-UHFFFAOYSA-N
- SMILES: O(C)C1(CNC(C2C=CC=CC=2C)=O)CC2C=CC=CC=2C1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 381
- XLogP3: 3.3
- Topological Polar Surface Area: 38.3
N-(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl-2-methylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6521-9310-2μmol |
N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-2-methylbenzamide |
2034409-23-7 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6521-9310-20μmol |
N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-2-methylbenzamide |
2034409-23-7 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6521-9310-75mg |
N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-2-methylbenzamide |
2034409-23-7 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6521-9310-2mg |
N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-2-methylbenzamide |
2034409-23-7 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6521-9310-20mg |
N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-2-methylbenzamide |
2034409-23-7 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6521-9310-10μmol |
N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-2-methylbenzamide |
2034409-23-7 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6521-9310-3mg |
N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-2-methylbenzamide |
2034409-23-7 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6521-9310-50mg |
N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-2-methylbenzamide |
2034409-23-7 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6521-9310-100mg |
N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-2-methylbenzamide |
2034409-23-7 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6521-9310-5μmol |
N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]-2-methylbenzamide |
2034409-23-7 | 5μmol |
$63.0 | 2023-09-08 |
N-(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl-2-methylbenzamide Related Literature
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William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
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Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
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Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
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4. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220
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5. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
Additional information on N-(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl-2-methylbenzamide
Comprehensive Overview of N-(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl-2-methylbenzamide (CAS No. 2034409-23-7)
The compound N-(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl-2-methylbenzamide (CAS No. 2034409-23-7) is a synthetic organic molecule that has garnered significant interest in pharmaceutical and chemical research. Its unique structure, combining a methoxy-dihydroindenyl moiety with a methylbenzamide group, makes it a promising candidate for various applications. Researchers are particularly intrigued by its potential as a building block in drug discovery, especially in the development of central nervous system (CNS) targeting agents and enzyme inhibitors.
One of the key features of N-(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl-2-methylbenzamide is its structural versatility. The presence of both methoxy and methylbenzamide functional groups allows for diverse chemical modifications, enabling scientists to fine-tune its properties for specific applications. This adaptability is particularly valuable in medicinal chemistry, where small changes in molecular structure can lead to significant differences in biological activity. Recent studies have explored its potential as a ligand for G-protein-coupled receptors (GPCRs), a class of proteins that are critical targets for many modern therapeutics.
In the context of current research trends, N-(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl-2-methylbenzamide aligns with the growing interest in small molecule therapeutics and precision medicine. The compound's ability to interact with specific biological targets makes it a valuable tool for understanding disease mechanisms at the molecular level. Additionally, its lipophilic nature and moderate molecular weight suggest good potential for blood-brain barrier penetration, a property highly sought after in CNS drug development.
The synthesis of N-(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl-2-methylbenzamide typically involves multi-step organic reactions, with careful attention to stereochemistry and yield optimization. Modern synthetic approaches often employ catalytic asymmetric methods to control the configuration at the stereogenic centers, which is crucial for ensuring the desired biological activity. Analytical characterization of this compound typically includes nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography when suitable crystals can be obtained.
From a drug discovery perspective, the pharmacokinetic properties of N-(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl-2-methylbenzamide are of particular interest. Preliminary studies suggest that the compound exhibits favorable metabolic stability and oral bioavailability in preclinical models, though extensive ADME (absorption, distribution, metabolism, and excretion) studies would be needed to fully characterize its drug-like properties. The presence of the methoxy group may contribute to improved metabolic resistance compared to similar compounds without this substitution.
In the broader context of chemical research, N-(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl-2-methylbenzamide represents an interesting example of scaffold hybridization, where distinct pharmacophoric elements are combined to create novel molecular architectures. This approach has become increasingly popular in fragment-based drug design, where researchers aim to identify optimal combinations of structural fragments that confer desired biological activities. The compound's indane core provides a rigid framework that can help reduce conformational flexibility, potentially leading to improved target selectivity.
Looking toward future applications, N-(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl-2-methylbenzamide may find utility in chemical biology as a tool compound for probing biological systems. Its well-defined structure and potential for selective interactions make it suitable for structure-activity relationship (SAR) studies in various therapeutic areas. Moreover, the compound could serve as a starting point for the development of fluorescent probes or photoaffinity labels for target identification studies.
From a safety and handling perspective, standard laboratory precautions are recommended when working with N-(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl-2-methylbenzamide. While not classified as hazardous under current regulations, proper personal protective equipment (PPE) should be used, including gloves and safety glasses. The compound should be stored under appropriate conditions to maintain stability, typically in a cool, dry environment protected from light.
The commercial availability of N-(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl-2-methylbenzamide (CAS No. 2034409-23-7) varies depending on supplier inventories, with some custom synthesis providers offering it on demand. Researchers interested in this compound should consult specialized chemical suppliers or consider contract research organizations (CROs) for custom synthesis services. Pricing typically reflects the complexity of synthesis and purification required for this specialized compound.
In conclusion, N-(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl-2-methylbenzamide represents an intriguing chemical entity with significant potential in pharmaceutical research and development. Its unique structural features, combined with promising preliminary characteristics, make it worthy of further investigation in various drug discovery programs. As research continues to uncover the full potential of this compound, it may emerge as an important tool in the development of novel therapeutic agents targeting challenging biological pathways.
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